(2-Cyanophenyl)methanesulfonyl fluoride
Overview
Description
(2-Cyanophenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C8H6FNO2S It is a member of the sulfonyl fluoride family, which are known for their stability and reactivity This compound is characterized by the presence of a cyanophenyl group attached to a methanesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanophenyl)methanesulfonyl fluoride typically involves the reaction of 2-cyanophenylmethanesulfonyl chloride with a fluorinating agent. One common method is the fluoride-chloride exchange reaction, where the sulfonyl chloride is treated with a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a suitable solvent like acetonitrile . This reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound. The use of phase transfer catalysts can further enhance the reaction efficiency by facilitating the transfer of fluoride ions into the organic phase .
Chemical Reactions Analysis
Types of Reactions
(2-Cyanophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Addition: The cyanophenyl group can participate in electrophilic addition reactions, particularly with electrophiles such as halogens or acids.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Addition: Halogens (e.g., bromine) or acids (e.g., sulfuric acid) are typical electrophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonates: Formed from nucleophilic substitution with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Scientific Research Applications
(2-Cyanophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is employed in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases by forming covalent bonds with the active site.
Mechanism of Action
The mechanism of action of (2-Cyanophenyl)methanesulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine, leading to irreversible inhibition of the enzyme. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a stable sulfonyl-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Known for its potent inhibition of acetylcholinesterase, a key enzyme in the nervous system.
2-Nitrobenzenesulfonyl Fluoride: Effective in targeting Gram-negative bacteria by reacting with target proteins.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor in biochemical research.
Uniqueness
(2-Cyanophenyl)methanesulfonyl fluoride stands out due to the presence of the cyanophenyl group, which imparts unique electronic properties and reactivity. This makes it a valuable tool in the synthesis of complex molecules and in the study of enzyme mechanisms. Its ability to form stable covalent bonds with enzyme active sites also makes it a promising candidate for drug development and biochemical research.
Properties
IUPAC Name |
(2-cyanophenyl)methanesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-4H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPWCNBEURKKPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270271 | |
Record name | Benzenemethanesulfonyl fluoride, 2-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-30-5 | |
Record name | Benzenemethanesulfonyl fluoride, 2-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanesulfonyl fluoride, 2-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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